tert-Butyl 2-(methylamino)thiazole-5-carboxylate
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Description
Tert-butyl 2-(methylamino)thiazole-5-carboxylate is a chemical compound with the following properties:
- Chemical Formula : C<sub>10</sub>H<sub>16</sub>N<sub>2</sub>O<sub>2</sub>S
- Molecular Weight : 228.31 g/mol
- Linear Structure Formula : Not specified
- InChI Key : Not specified
- Pubchem ID : 24204506
Synthesis Analysis
The synthetic pathway for tert-butyl 2-(methylamino)thiazole-5-carboxylate is not explicitly provided in the available data. Further research would be needed to uncover the specific synthetic steps involved.
Molecular Structure Analysis
The compound’s molecular structure consists of a thiazole ring with a tert-butyl group and a methylamino group attached. The tert-butyl group provides steric hindrance, affecting its reactivity and stability.
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed here, it likely participates in various transformations typical of thiazole derivatives. These reactions could include acylation, alkylation, and cyclization processes.
Physical And Chemical Properties Analysis
- Boiling Point : Not specified
- Solubility : Unknown (requires experimental determination)
- Appearance : Not specified
- Stability : The tert-butyl group contributes to stability, but reactivity may vary under different conditions.
Safety And Hazards
Safety information is lacking in the provided data. Researchers handling this compound should follow standard laboratory safety protocols, including proper protective equipment, ventilation, and waste disposal procedures.
Future Directions
- Biological Activity : Investigate the compound’s potential pharmacological effects, including antimicrobial, antitumor, or anti-inflammatory properties.
- Synthetic Optimization : Develop efficient synthetic routes to produce tert-butyl 2-(methylamino)thiazole-5-carboxylate.
- Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its biological activity.
- Toxicology Studies : Assess its safety profile and potential toxicity.
Please note that this analysis is based on available data, and further research is essential for a comprehensive understanding of this compound. For more detailed insights, consult relevant scientific literature123.
properties
IUPAC Name |
tert-butyl 2-(methylamino)-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-7(12)6-5-11-8(10-4)14-6/h5H,1-4H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWKVBQFMYLIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(S1)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(methylamino)thiazole-5-carboxylate |
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